
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclopentane ring substituted with a hydroxyl group and a formyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, acids, or alkyl halides
Major Products Formed:
Oxidation: 1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid
Reduction: 1-Hydroxy-2,2-dimethylcyclopentanol
Substitution: Esters or ethers depending on the reagents used
Scientific Research Applications
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and oxidation-reduction reactions. The hydroxyl group can also engage in hydrogen bonding and substitution reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
2,2-Dimethylcyclopentanol: Lacks the aldehyde group, making it less reactive in certain oxidation reactions.
1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, affecting its reactivity and chemical behavior.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-3-5-8(7,10)6-9/h6,10H,3-5H2,1-2H3 |
InChI Key |
ANSJNDLYNYPUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




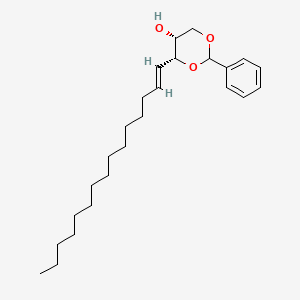
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
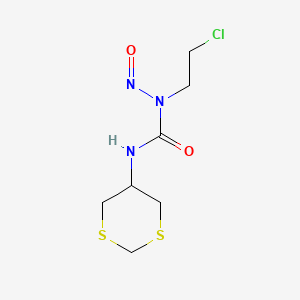
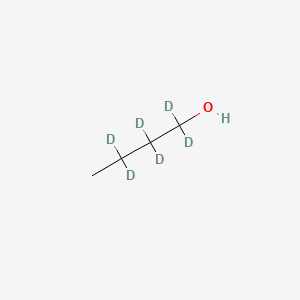
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
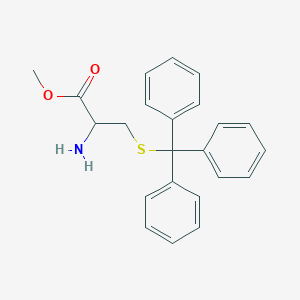

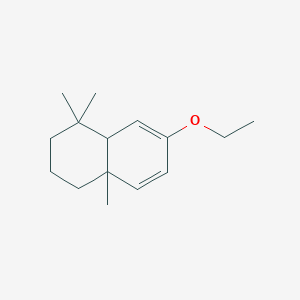
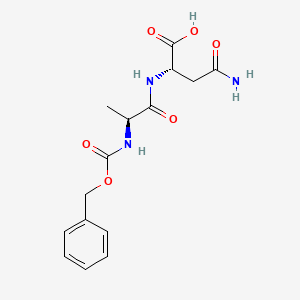

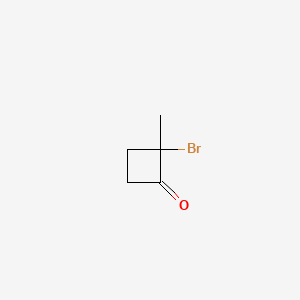
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
